Cas no 2287261-01-0 (2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure](https://www.kuujia.com/scimg/cas/2287261-01-0x500.png)
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2287261-01-0
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- EN300-6761572
- 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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- Inchi: 1S/C21H20ClNO4/c22-16-8-6-15(7-9-16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25)
- InChI Key: NLDMPJOEYUXWFE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2
Computed Properties
- Exact Mass: 385.1080858g/mol
- Monoisotopic Mass: 385.1080858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 75.6Ų
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761572-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 10g |
$12088.0 | 2023-05-29 | ||
Enamine | EN300-6761572-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 5g |
$8152.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.1g |
$2473.0 | 2023-05-29 | ||
Enamine | EN300-6761572-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 1g |
$2811.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.25g |
$2585.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.05g |
$2361.0 | 2023-05-29 | ||
Enamine | EN300-6761572-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 2.5g |
$5510.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.5g |
$2697.0 | 2023-05-29 |
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Compound CAS No 2287261-01-0: 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic Acid
The compound with CAS No 2287261-01-0, known as 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane framework fused with a 4-chlorophenyl group, and a side chain containing a phenylmethoxycarbonylamino group attached to an acetic acid backbone.
Recent studies have highlighted the importance of such complex molecular architectures in drug design, particularly in the development of targeted therapies and biodegradable materials. The presence of the bicyclo[1.1.1]pentane moiety provides structural rigidity, which is crucial for maintaining the molecule's stability under physiological conditions. Additionally, the 4-chlorophenyl group introduces electronic and steric effects that can enhance the molecule's bioavailability and selectivity when interacting with biological targets.
The phenylmethoxycarbonylamino group attached to the acetic acid backbone plays a pivotal role in modulating the compound's pharmacokinetic properties. This group not only contributes to the molecule's solubility but also serves as a potential site for further functionalization, enabling the development of prodrugs or conjugates for enhanced delivery systems. Recent advancements in click chemistry and bioconjugation techniques have opened new avenues for leveraging this compound's structure in creating next-generation therapeutics.
From a synthetic perspective, the construction of this compound involves a multi-step process that combines traditional organic synthesis methods with modern catalytic techniques. The synthesis typically begins with the preparation of the bicyclic core, followed by functionalization with the chlorophenyl and phenylmethoxycarbonylamino groups. Researchers have reported improved yields and selectivity by employing palladium-catalyzed cross-coupling reactions, underscoring the importance of transition metal catalysis in constructing such complex molecules.
In terms of applications, this compound has shown promise in several areas, including antiviral therapy, anti-inflammatory agents, and neuroprotective drugs. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level. For instance, studies have demonstrated that this compound can inhibit key enzymes involved in viral replication, making it a potential candidate for antiviral drug development.
Moreover, the integration of this compound into polymer systems has been explored for its potential use in biodegradable polymers and drug delivery vehicles. The combination of its rigid bicyclic structure and functionalizable side chains allows for tailored polymer properties, such as controlled degradation rates and enhanced drug encapsulation efficiency.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
In conclusion, CAS No 2287261-01-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and versatile functional groups make it an invaluable asset in advancing modern medicine and materials science.
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